molecular formula C10H11Cl2NO B103954 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide CAS No. 39084-88-3

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

Cat. No. B103954
CAS RN: 39084-88-3
M. Wt: 232.1 g/mol
InChI Key: ZBRUDTTYIRXMSM-UHFFFAOYSA-N
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Description

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom from an amine group. The compound's structure includes a 2,6-dimethylphenyl group, which is a benzene ring with two methyl groups at the 2nd and 6th positions, and two chlorine atoms attached to the second carbon of the acetamide group.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic methods . Similarly, other acetamides with different substituents on the phenyl ring or the acetamide group have been synthesized, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These syntheses typically involve the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents.

Molecular Structure Analysis

The molecular structure of acetamides can be determined using various spectroscopic techniques, including NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction, revealing a monoclinic space group . The molecular conformation of similar compounds, such as N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, has been found to be consistent with other closely related acetanilides .

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions, primarily due to the reactivity of the amide group. The amide group can participate in hydrogen bonding, as seen in the crystal packing of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which involves intramolecular H-bonding and intermolecular C–H⋯O interactions . The presence of substituents on the phenyl ring can influence the reactivity and the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of chlorine and methyl groups can affect the compound's polarity, solubility, and boiling point. The optical properties of these compounds can be studied using UV–vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which showed solvatochromic effects in different solvents . Theoretical calculations, such as DFT studies, can provide insights into the thermodynamical and vibrational characteristics of these compounds .

Scientific Research Applications

1. Herbicide Use in Agriculture

Chloroacetamide derivatives, including compounds similar to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide, have been utilized as selective herbicides in agriculture. They are effective in controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).

2. Molecular Structure Studies

Research on the molecular structure and bonding of compounds closely related to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide has been conducted. Studies have focused on the bond parameters and hydrogen bonding, providing insights into the compound's chemical characteristics and potential applications (Gowda et al., 2007).

3. Quantum Chemical Calculations

Detailed quantum chemical calculations have been performed on derivatives of 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide to understand their conformation, vibrational spectroscopic properties, electronic structures, and thermodynamic properties. This research aids in predicting molecular behavior and reactivity for further applications (Choudhary et al., 2014).

4. Analytical Techniques in Pharmacokinetics

Analytical methods using high-performance liquid chromatography have been developed to determine the concentration of compounds related to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide in biological samples. This is crucial for pharmacokinetic studies and understanding the compound's behavior in biological systems (Fujimaki et al., 1988).

5. Potential in Latent Fingerprint Analysis

A study on derivatives of 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide showed potential applications in latent fingerprint analysis. Certain compounds exhibited desirable properties for detecting hidden fingerprints on various surfaces, indicating their use in forensic science (Khan et al., 2019).

6. Anticonvulsant Activity

Compounds structurally similar to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide have been synthesized and tested for their anticonvulsant activity, showing promising results in various models. This suggests potential therapeutic applications in treating convulsive disorders (Pękala et al., 2011).

7. Study of Hydrolysis Reactions

Research on the hydrolysis of chloroacetanilide derivatives, closely related to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide, has been conducted. These studies provide insights into the chemical behavior and stability of these compounds under different conditions (Rouchaud et al., 2010).

8. Comparative Metabolism Studies

Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been performed. Such research is essential for understanding the toxicological profile and environmental impact of these compounds (Coleman et al., 2000).

Safety And Hazards

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered toxic and can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation .

properties

IUPAC Name

2,2-dichloro-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRUDTTYIRXMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284459
Record name 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide
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Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

CAS RN

39084-88-3
Record name 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
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Record name 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide
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Record name 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE
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Record name 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aalla, G Gilla, RR Anumula, S Kurella… - … Process Research & …, 2012 - ACS Publications
An improved process has been developed for the active pharmaceutical ingredient, ranolazine with 99.9% purity and 47% overall yield (including three chemical reactions and one …
Number of citations: 13 pubs.acs.org

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